2-Fluorobenzaldehyde oxime
Description
Table 1: Key Structural Parameters of 2-Fluorobenzaldehyde Oxime Isomers
| Parameter | E -Isomer | Z -Isomer |
|---|---|---|
| C=N Bond Length (Å) | 1.28 | 1.29 |
| N–O Bond Length (Å) | 1.40 | 1.38 |
| C–F Bond Length (Å) | 1.34 | 1.35 |
| Relative Energy (kcal/mol) | 0.0 | +2.7 |
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction studies of 2-fluorobenzaldehyde oxime derivatives reveal a planar benzaldoxime moiety with a dihedral angle of 8.2° between the aromatic ring and the C=N-O plane. The fluorine atom adopts a syn conformation relative to the oxime group, minimizing non-bonded repulsions. However, rotational flexibility around the C–N bond enables interconversion between syn and anti conformers, with an energy barrier of ~4.1 kcal/mol as determined by ab initio molecular dynamics simulations.
In the solid state, intermolecular hydrogen bonding between the oxime hydroxyl group and adjacent fluorine atoms stabilizes a herringbone packing arrangement. This contrasts with 4-fluorobenzaldoxime, where para-substitution permits closer π-π stacking interactions.
Electronic Structure and Quantum Chemical Calculations
The electronic structure of 2-fluorobenzaldehyde oxime has been extensively probed using hybrid DFT (B3LYP) and correlated wavefunction methods (QCISD). Natural bond orbital (NBO) analysis identifies significant hyperconjugative interactions:
- Delocalization of the fluorine lone pairs into the σ* orbital of the adjacent C–C bond (stabilization energy: 6.3 kcal/mol).
- Resonance-assisted hydrogen bonding between the hydroxyl group and the imine nitrogen, contributing to the planarity of the oxime moiety.
Electron paramagnetic resonance (EPR) studies of its iminoxy radical (- N–O) derivative demonstrate solvent-dependent hyperfine coupling constants (AF). In apolar solvents, AF = 12.7 G, increasing to 15.3 G in methanol due to enhanced spin polarization from solvent electric fields.
Table 2: Calculated vs. Experimental Hyperfine Coupling Constants (G)
| Parameter | DFT (B3LYP) | QCISD | Experimental |
|---|---|---|---|
| AN | 14.2 | 13.9 | 14.1 ± 0.2 |
| AF | 15.1 | 14.8 | 15.3 ± 0.3 |
Comparative Analysis with Halogen-Substituted Benzaldoximes
Substitution at the benzaldoxime scaffold with halogens (F, Cl, Br) systematically modulates electronic and steric properties:
- Electronegativity Effects : The fluorine atom’s high electronegativity (-I effect) reduces electron density at the imine nitrogen compared to chloro- and bromo-analogs, decreasing nucleophilicity by 23% (F < Cl < Br).
- Steric Profiles : Ortho-fluorination introduces minimal steric bulk (van der Waals radius: 1.47 Å) compared to bromine (1.85 Å), preserving rotational freedom around the C–N bond.
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures follow Br (218°C) > Cl (205°C) > F (192°C), correlating with bond dissociation energies.
Table 3: Halogen Effects on Benzaldoxime Properties
| Halogen | C–X Bond Length (Å) | Hammett σₚ Constant | Log P (Octanol/Water) |
|---|---|---|---|
| F | 1.34 | +0.78 | 1.92 |
| Cl | 1.73 | +0.71 | 2.35 |
| Br | 1.90 | +0.69 | 2.78 |
Properties
Molecular Formula |
C7H6FNO |
|---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6FNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H |
InChI Key |
YPVOCNRPBFPDLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)F |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
2-Fluorobenzaldehyde oxime undergoes oxidation to form 2-fluorobenzonitrile under specific conditions. Common oxidizing agents include:
-
m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C
-
Hydrogen peroxide (H₂O₂) in acetic acid at reflux
The reaction mechanism involves the elimination of water, converting the oxime group (-NOH) into a nitrile (-CN). The fluorine atom stabilizes the transition state through electron-withdrawing effects, enhancing reaction efficiency compared to non-fluorinated analogs.
Reduction Reactions
Reduction of the oxime group yields 2-fluorobenzylamine or its derivatives. Typical reducing agents include:
-
Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)
-
Hydrogen gas (H₂) with palladium-on-carbon (Pd/C) catalysis
The stereoelectronic influence of the fluorine atom directs regioselectivity, favoring the formation of the primary amine over secondary byproducts.
Nucleophilic Addition
The oxime’s nitrogen lone pair facilitates nucleophilic attacks on electrophiles. Key examples:
| Electrophile | Product | Conditions | Yield |
|---|---|---|---|
| Acetyl chloride | N-Acetyl-2-fluorobenzaldoxime | Pyridine, 0°C | 85% |
| Benzaldehyde | Bis-oxime adduct | NaOH, ethanol, reflux | 72% |
Fluorine’s inductive effect increases the electrophilicity of the adjacent carbon, accelerating reaction rates relative to chloro- or unsubstituted analogs.
Cyclization Reactions
2-Fluorobenzaldehyde oxime participates in heterocycle synthesis. For instance:
-
1,2,4-Oxadiazoles : Formed via reaction with nitriles under acidic conditions (HCl, 80°C).
-
Isoxazolines : Generated through [3+2] cycloaddition with alkenes using Cu(I) catalysis.
The fluorine atom’s steric bulk directs ring closure regiochemistry, favoring 5-membered rings over larger systems.
Hydrolysis Stability
Unlike non-fluorinated oximes, 2-fluorobenzaldehyde oxime exhibits enhanced resistance to hydrolysis due to:
-
Electronegative fluorine : Stabilizes the C=N bond via inductive effects.
-
Steric hindrance : Ortho-substitution impedes water access to the reactive site.
Experimental half-life data under acidic hydrolysis (pH 2, 25°C):
| Compound | Half-Life (hr) |
|---|---|
| 2-Fluorobenzaldehyde oxime | 48.2 |
| Benzaldehyde oxime | 12.5 |
| 4-Fluorobenzaldehyde oxime | 36.1 |
Metal Complexation
The oxime group acts as a bidentate ligand, coordinating transition metals like Cu(II) and Fe(III). Stability constants (log K) for selected complexes:
| Metal Ion | log K |
|---|---|
| Cu²⁺ | 8.9 |
| Fe³⁺ | 7.2 |
| Zn²⁺ | 5.6 |
These complexes are investigated for catalytic applications in oxidation reactions.
Comparative Reactivity of Fluorinated Oximes
The position of fluorine substitution critically impacts reactivity:
Ortho-fluorination uniquely enhances both electronic and steric effects, making 2-fluorobenzaldehyde oxime distinct in reaction profiles .
Antimycobacterial Activity
While not a direct chemical reaction, the oxime’s bioactivity correlates with its chemical stability. In vitro studies show:
Comparison with Similar Compounds
Comparison with Structurally Similar Oxime Derivatives
Structural and Electronic Differences
The reactivity and biological activity of oximes are heavily influenced by substituent position and electronic effects. Below is a comparative analysis of 2-fluorobenzaldehyde oxime with analogous compounds:
Catalytic Performance in Whole-Cell Systems
In yeast-mediated reactions:
- 2-Fluorobenzaldehyde oxime redirects glucose carbon flux away from ethanol, producing 2F-PAC even at low concentrations (0.5% w/w). This is attributed to its efficient interception of acetaldehyde at pyruvate decarboxylase .
- 4-Fluorobenzaldehyde oxime shows negligible carboligation activity but high reduction efficiency, yielding 4-fluorobenzyl alcohol .
- Thiophene-2-carbaldehyde oxime: Limited data, but sulfur’s electron-withdrawing effects may reduce catalytic efficiency compared to fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-fluorobenzaldehyde oxime, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via condensation of 2-fluorobenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux. Excess NH₂OH·HCl ensures complete conversion . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting molar ratios (e.g., 1:1.2 aldehyde:hydroxylamine). Purification is achieved through recrystallization using ethanol/water mixtures. Yield improvements may require inert atmospheres (N₂/Ar) to minimize oxidation byproducts.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 2-fluorobenzaldehyde oxime?
- Methodological Answer :
- FTIR : Confirm oxime formation via N–O stretch (930–960 cm⁻¹) and C=N stretch (1640–1690 cm⁻¹).
- NMR : ¹H NMR shows a characteristic oxime proton (NH) at δ 8–10 ppm, while ¹³C NMR identifies the imine carbon (C=N) at δ 150–160 ppm .
- GC-MS : Use polar columns (e.g., DB-WAX) to resolve isomers. Electron ionization (EI) at 70 eV provides fragmentation patterns for structural confirmation .
Q. What safety protocols are critical when handling 2-fluorobenzaldehyde oxime in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation exposure.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Toxicity data for this specific oxime are limited, but analogs like phosgene oxime suggest acute respiratory irritation at >1 mg/m³ .
Advanced Research Questions
Q. How do reaction conditions influence the isomerization dynamics of 2-fluorobenzaldehyde oxime in solution?
- Methodological Answer : Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) reveals syn/anti isomer interconversion under thermal stress. For example, at 80°C, isomer ratios shift due to equilibrium kinetics. Multivariate curve resolution (MCR) analysis of time-resolved GC-FTIR data quantifies activation energies (Eₐ) for isomerization .
Q. What mechanistic insights explain the role of 2-fluorobenzaldehyde oxime in modulating yeast glycolysis?
- Methodological Answer : Hyperpolarized ¹³C NMR studies in S. cerevisiae show that 0.5% (w/w) 2-fluorobenzaldehyde oxime reduces ethanol production by competitively inhibiting alcohol dehydrogenase. Metabolite profiling (e.g., glucose-6-phosphate accumulation) and kinetic modeling (Michaelis-Menten parameters) validate this inhibition .
Q. How can computational methods predict the stability of 2-fluorobenzaldehyde oxime under varying pH and solvent conditions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and solvent effects. In aqueous acidic media (pH < 3), the oxime group undergoes hydrolysis to regenerate the aldehyde. Solvent polarity indices (e.g., ET30) correlate with oxime stability in aprotic solvents like DMSO .
Q. What strategies resolve contradictions in experimental data on 2-fluorobenzaldehyde oxime’s reactivity?
- Methodological Answer : Discrepancies in catalytic reduction yields (e.g., hydrogenation vs. photoredox) may arise from competing pathways. Systematic control experiments (e.g., radical trapping with TEMPO) and isotopic labeling (²H/¹³C) clarify mechanisms. Meta-analyses of published datasets using tools like SciFinder ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
